Cyclo(Phe-Hpro)

Description

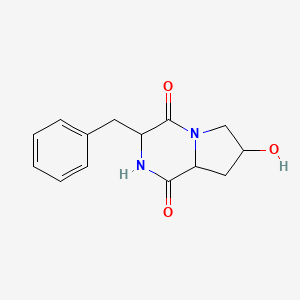

Structure

3D Structure

Properties

IUPAC Name |

3-benzyl-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c17-10-7-12-13(18)15-11(14(19)16(12)8-10)6-9-4-2-1-3-5-9/h1-5,10-12,17H,6-8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYQJYHACQOBZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN2C1C(=O)NC(C2=O)CC3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cyclo(Phe-Hpro): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-phenylalanyl-L-prolyl), often abbreviated as Cyclo(Phe-Pro) or its hydroxylated form Cyclo(Phe-Hpro) (Cyclo(phenylalanyl-hydroxyprolyl)), belongs to the diketopiperazine (DKP) class of natural products. These cyclic dipeptides have garnered significant scientific interest due to their diverse and potent biological activities, including antimicrobial, anticancer, and quorum sensing inhibitory effects. This technical guide provides an in-depth overview of the natural sources of Cyclo(Phe-Hpro), detailed methodologies for its isolation and purification, and a summary of its key characterization data. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutic agents from natural sources.

Natural Sources of Cyclo(Phe-Hpro)

Cyclo(Phe-Hpro) and its non-hydroxylated analog, Cyclo(Phe-Pro), are predominantly biosynthesized by a variety of microorganisms, particularly marine-derived fungi and bacteria. These compounds are often produced as secondary metabolites.

Fungal Sources:

-

Aspergillus species: Marine-derived fungi of the Aspergillus genus, such as Aspergillus flavus and Aspergillus fumigatus, are notable producers of these cyclic dipeptides.[1]

-

Penicillium species: Various species of the Penicillium genus, also often isolated from marine environments, have been identified as sources of Cyclo(Phe-Hpro).[1]

Bacterial Sources:

-

Vibrio species: Bacteria such as Vibrio anguillarum and Vibrio vulnificus are known to produce Cyclo(Phe-Pro) as a quorum-sensing molecule.[1][2]

-

Bacillus species: Strains of Bacillus subtilis have also been reported to produce Cyclo(Phe-Pro) and related diketopiperazines.[3]

Isolation and Purification Protocols

The isolation of Cyclo(Phe-Hpro) from its natural sources typically involves a multi-step process encompassing fermentation, extraction, and chromatographic purification. The following protocols provide a detailed framework for these procedures.

I. Fungal Fermentation and Extraction

This protocol is representative for the cultivation of a marine-derived fungus, such as an Aspergillus species, for the production of Cyclo(Phe-Hpro).

Materials:

-

Marine fungal strain (e.g., Aspergillus sp.)

-

Potato Dextrose Broth (PDB) medium

-

Sterile seawater

-

Erlenmeyer flasks (for seed and large-scale cultures)

-

Shaking incubator

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Rotary evaporator

-

Filtration apparatus (e.g., cheesecloth or vacuum filtration)

Procedure:

-

Seed Culture: Inoculate a pure culture of the marine fungus into a 250 mL Erlenmeyer flask containing 100 mL of PDB medium prepared with sterile seawater. Incubate at 28°C for 3-4 days with shaking at 150 rpm.

-

Large-Scale Fermentation: Transfer the seed culture into larger Erlenmeyer flasks (e.g., 1 L) containing 500 mL of PDB medium. Incubate for 14-21 days at 28°C with shaking at 150 rpm.

-

Harvesting: After the fermentation period, separate the mycelia from the culture broth by filtration.

-

Broth Extraction: Partition the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic layers.

-

Mycelial Extraction: Macerate the collected mycelia with methanol and extract three times. Combine the methanol extracts and evaporate to dryness using a rotary evaporator.

-

Concentration: Combine the ethyl acetate and the residue from the methanolic mycelial extract and concentrate under reduced pressure to yield the crude extract.

II. Chromatographic Purification

The crude extract obtained from the fermentation is a complex mixture of metabolites. A combination of chromatographic techniques is employed for the purification of Cyclo(Phe-Hpro).

Materials:

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

-

C18 reversed-phase HPLC column

-

HPLC grade solvents (e.g., methanol, acetonitrile, water)

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Silica Gel Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of increasing polarity, typically starting with dichloromethane and gradually increasing the proportion of methanol. Collect fractions and monitor by thin-layer chromatography (TLC).

-

Sephadex LH-20 Column Chromatography: Combine fractions containing the compound of interest and further purify using a Sephadex LH-20 column with methanol as the mobile phase. This step is effective for removing pigments and other impurities.

-

Preparative/Semi-Preparative HPLC: The final purification is achieved using reversed-phase HPLC on a C18 column. A typical elution method involves a gradient of acetonitrile in water. Monitor the elution profile with a UV detector (e.g., at 210 nm and 254 nm) and collect the peak corresponding to Cyclo(Phe-Hpro). Evaporate the solvent from the collected fraction to obtain the pure compound.

Experimental Workflow Diagram

Caption: Experimental workflow for the isolation and purification of Cyclo(Phe-Hpro).

Quantitative Data

While specific yield data for Cyclo(Phe-Hpro) can vary significantly depending on the producing organism and fermentation conditions, the following tables summarize key quantitative data for the characterization of the closely related Cyclo(L-Phe-L-Pro).

Table 1: Spectroscopic Data for Cyclo(L-Phe-L-Pro)

| Technique | Solvent | Observed Data |

| ¹H NMR | CDCl₃ | δ 7.38 (t, J = 7.3 Hz, 2H), 7.31 (t, J = 7.2 Hz, 1H), 7.25 (d, J = 7.5 Hz, 2H), 5.92 (s, 1H), 4.32 (dd, J = 10.4, 3.7 Hz, 1H), 4.11 (t, J = 8.1 Hz, 1H), 3.68 (dt, J = 12.0, 7.9 Hz, 1H), 3.65–3.54 (m, 2H), 2.84 (dd, J = 14.5, 10.3 Hz, 1H), 2.36 (dt, J = 13.4, 5.7 Hz, 1H), 2.08–2.02 (m, 1H), 2.02–1.87 (m, 2H) |

| ¹³C NMR | CDCl₃ | δ 169.70, 165.05, 135.77, 129.27, 129.17, 127.60, 59.12, 56.31, 45.49, 36.80, 28.33, 22.51 |

| HRMS (ESI) | - | [M+H]⁺ calculated for C₁₄H₁₇N₂O₂: 245.1285; observed: 245.1290 |

| UV-Vis | Methanol | Characteristic absorption maxima related to the phenyl and diketopiperazine chromophores are expected. Specific public data for Cyclo(Phe-Hpro) is limited. |

| FTIR | KBr | Expected characteristic absorption bands for amide (N-H and C=O stretching), hydroxyl (O-H stretching, for Hpro variant), and aromatic (C-H and C=C stretching) functional groups. |

Signaling Pathways

Cyclo(Phe-Hpro) and its analogs have been shown to modulate key biological signaling pathways, highlighting their therapeutic potential.

I. Induction of Apoptosis in Cancer Cells

Cyclo(Phe-Pro) has been demonstrated to induce apoptosis in human colon cancer cells (HT-29) through a caspase-dependent pathway. This involves the activation of key executioner caspases and the subsequent cleavage of cellular substrates.

Caption: Proposed pathway for Cyclo(Phe-Pro)-induced apoptosis in cancer cells.

Experimental Protocol: Caspase-3 Activity Assay

This protocol outlines a fluorescence-based enzymatic assay to measure caspase-3 activity in cells treated with Cyclo(Phe-Pro).

Materials:

-

HT-29 cells

-

Cyclo(Phe-Pro)

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Caspase-3 inhibitor (Ac-DEVD-CHO) for control

-

Fluorometer

Procedure:

-

Cell Treatment: Seed HT-29 cells in a 96-well plate and treat with desired concentrations of Cyclo(Phe-Pro) for various time points (e.g., 0, 8, 12 hours). Include untreated and inhibitor-treated controls.

-

Cell Lysis: After treatment, lyse the cells using a suitable lysis buffer.

-

Enzymatic Reaction: Add the caspase-3 substrate to the cell lysates and incubate at 37°C.

-

Fluorescence Measurement: Measure the fluorescence of the cleaved substrate using a fluorometer. The increase in fluorescence is proportional to the caspase-3 activity.

II. Inhibition of Quorum Sensing

Cyclo(Phe-Pro) has been identified as a quorum sensing inhibitor, particularly in Gram-positive bacteria like Staphylococcus aureus. It can interfere with the accessory gene regulator (agr) system, a key communication pathway that controls the expression of virulence factors.

Caption: Proposed mechanism of quorum sensing inhibition by Cyclo(Phe-Pro).

Experimental Protocol: Real-Time qPCR for agr System Gene Expression

This protocol can be used to quantify the effect of Cyclo(Phe-Pro) on the expression of genes within the agr operon.

Materials:

-

Staphylococcus aureus culture

-

Cyclo(Phe-Pro)

-

RNA extraction kit

-

cDNA synthesis kit

-

Primers for agrA, agrC, and a housekeeping gene (e.g., 16S rRNA)

-

Real-time PCR system and reagents

Procedure:

-

Bacterial Culture and Treatment: Grow S. aureus to the desired optical density and treat with varying concentrations of Cyclo(Phe-Pro).

-

RNA Extraction: Isolate total RNA from the bacterial cells using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Real-Time qPCR: Perform real-time quantitative PCR using the synthesized cDNA, specific primers for the target genes (agrA, agrC), and a housekeeping gene for normalization.

-

Data Analysis: Analyze the qPCR data to determine the relative fold change in gene expression in the treated samples compared to the untreated control.

Conclusion

Cyclo(Phe-Hpro) and its related diketopiperazines represent a promising class of natural products with significant therapeutic potential. This guide provides a comprehensive overview of their natural sources, detailed protocols for their isolation and purification, and key data for their characterization. The elucidation of their mechanisms of action, particularly in apoptosis induction and quorum sensing inhibition, opens avenues for the development of novel drugs. Further research into optimizing fermentation and purification processes, as well as a more in-depth exploration of their pharmacological properties, is warranted to fully realize the therapeutic potential of these fascinating molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cyclo(Phe-Hpro): Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(Phe-Hpro), a cyclic dipeptide belonging to the 2,5-diketopiperazine (DKP) class of molecules, has garnered significant scientific interest due to its diverse and potent biological activities. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions, with a particular focus on the well-characterized stereoisomer, cyclo(L-Phe-trans-4-hydroxy-L-Pro). The inherent chirality of the constituent amino acids, phenylalanine (Phe) and hydroxyproline (Hpro), gives rise to multiple stereoisomers, each potentially possessing unique biological profiles. This document will delve into the synthesis, experimental evaluation, and proposed mechanisms of action of these compounds, offering a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Stereoisomerism

The fundamental structure of Cyclo(Phe-Hpro) consists of a six-membered diketopiperazine ring formed from the condensation of a phenylalanine and a hydroxyproline residue. The presence of two chiral centers, one on each amino acid residue, results in four possible stereoisomers for a given hydroxyproline isomer (e.g., trans-4-hydroxyproline): (L-Phe, L-Hpro), (D-Phe, L-Hpro), (L-Phe, D-Hpro), and (D-Phe, D-Hpro). The hydroxylation on the proline ring, typically at the C4 position, can be in either a cis or trans configuration, further expanding the number of possible isomers. This stereochemical diversity is a critical determinant of biological activity.

The most extensively studied isomer is cyclo(L-Phe-trans-4-hydroxy-L-Pro). Its chemical structure is depicted below:

Figure 1: Chemical structure of cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Physicochemical and Spectroscopic Properties

The physicochemical properties of Cyclo(Phe-Hpro) isomers are crucial for their pharmacokinetic and pharmacodynamic profiles. The following tables summarize key quantitative data for cyclo(L-Phe-trans-4-hydroxy-L-Pro) and its non-hydroxylated analog, cyclo(L-Phe-L-Pro).

Table 1: Physicochemical Properties of Cyclo(Phe-Hpro) Isomers

| Property | cyclo(L-Phe-trans-4-hydroxy-L-Pro) | cyclo(L-Phe-L-Pro) | Source |

| Molecular Formula | C₁₄H₁₆N₂O₃ | C₁₄H₁₆N₂O₂ | PubChem[1] |

| Molecular Weight | 260.29 g/mol | 244.29 g/mol | PubChem[1] |

| XLogP3 | 0.4 | 1.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | 2 | PubChem |

| Topological Polar Surface Area | 69.6 Ų | 49.4 Ų | PubChem |

Table 2: ¹H and ¹³C NMR Spectroscopic Data for cyclo(L-Phe-trans-4-hydroxy-L-Pro) in CDCl₃

| ¹H NMR | ¹³C NMR | ||

| Proton | Chemical Shift (δ) in ppm | Carbon | Chemical Shift (δ) in ppm |

| Aromatic (5H) | 7.2 (m) | C=O (2C) | 169.5, 166.0 |

| OH (1H) | 6.3 (s) | Aromatic (6C) | 135.0, 129.0 (2C), 128.9 (2C), 127.5 |

| CH (1H) | 5.0 (m) | CH-OH | 68.0 |

| CH (1H) | 4.7 (m) | CH (2C) | 59.0, 56.0 |

| CH (1H) | 4.4 (m) | CH₂ (3C) | 55.0, 38.0, 37.0 |

| CH (1H) | 4.0 (m) |

Biological and Pharmacological Properties

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) and its analogs exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Derivatives of cyclo(L-Phe-trans-4-hydroxy-L-Pro) have demonstrated cytotoxic effects against various cancer cell lines. The proposed mechanism of action involves the induction of apoptosis (programmed cell death). It is hypothesized that the compound can increase the production of reactive oxygen species (ROS) within cancer cells, leading to cellular stress and the activation of apoptotic signaling pathways.

Caption: Proposed apoptotic signaling pathway initiated by Cyclo(Phe-Hpro).

Anti-inflammatory Activity

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been shown to possess anti-inflammatory properties, specifically by inhibiting the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophage cells. This suggests a potential therapeutic application in inflammatory diseases.

References

Spectroscopic Blueprint of Cyclo(Phe-Hpro): A Technical Guide for Researchers

For Immediate Release

A Comprehensive Spectroscopic and Mechanistic Analysis of the Bioactive Cyclic Dipeptide Cyclo(Phe-Hpro)

This in-depth technical guide offers a detailed examination of the spectroscopic characteristics of Cyclo(L-Phe-trans-4-hydroxy-L-Pro), a naturally occurring cyclic dipeptide with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document provides a thorough overview of its Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, detailed experimental protocols, and a visual representation of its proposed biological signaling pathways.

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been isolated from various microorganisms and has demonstrated notable antimicrobial and anticancer properties, making it a person of interest in pharmaceutical research.[1] A precise understanding of its structural and electronic properties through spectroscopic analysis is fundamental to elucidating its mechanism of action and guiding the development of novel therapeutics.

Spectroscopic Data

The structural elucidation of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is primarily achieved through a combination of NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides critical insights into the molecular structure of Cyclo(L-Phe-trans-4-hydroxy-L-Pro), revealing the chemical environment of each proton and carbon atom. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts in deuterated chloroform (CDCl₃).[1]

Table 1: ¹H NMR Spectroscopic Data for Cyclo(L-Phe-trans-4-hydroxy-L-Pro) in CDCl₃ [1]

| Proton | Chemical Shift (δ) in ppm | Multiplicity |

| Aromatic (5H) | 7.2 | m |

| OH (1H) | 6.3 | s |

| CH (1H) | 5.0 | m |

| CH (1H) | 4.7 | m |

| CH (1H) | 4.4 | m |

| CH (1H) | 4.0 | m |

Table 2: ¹³C NMR Spectroscopic Data for Cyclo(L-Phe-trans-4-hydroxy-L-Pro) in CDCl₃

| Carbon | Chemical Shift (δ) in ppm |

| C=O | 169.5 |

| C=O | 166.0 |

| Aromatic | 134.8 |

| Aromatic | 130.0 |

| Aromatic | 128.5 |

| Aromatic | 127.5 |

| CH | 68.0 |

| CH | 59.5 |

| CH | 56.5 |

| CH₂ | 38.0 |

| CH₂ | 37.5 |

Mass Spectrometry (MS)

High-resolution mass spectrometry is instrumental in determining the elemental composition and exact mass of Cyclo(L-Phe-trans-4-hydroxy-L-Pro).

Table 3: High-Resolution Mass Spectrometry Data for Cyclo(L-Phe-trans-4-hydroxy-L-Pro) [1][2]

| Property | Value |

| Molecular Formula | C₁₄H₁₆N₂O₃ |

| Molecular Weight | 260.29 g/mol |

| Exact Mass | 260.11609238 Da |

Experimental Protocols

The following sections detail the methodologies for the spectroscopic characterization of Cyclo(L-Phe-trans-4-hydroxy-L-Pro).

NMR Spectroscopy Protocol

A comprehensive NMR analysis of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) involves a suite of one-dimensional (1D) and two-dimensional (2D) experiments to unambiguously assign all proton and carbon signals and to determine the compound's stereochemistry.

-

Sample Preparation: Dissolve 5-10 mg of purified Cyclo(L-Phe-trans-4-hydroxy-L-Pro) in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, particularly for exchangeable protons.

-

1D NMR Spectra Acquisition:

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, multiplicities, and integrals of all hydrogen atoms.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectra Acquisition:

-

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings within the same spin system, which is crucial for tracing the connectivity of protons in the phenylalanine and hydroxyproline residues.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of carbons based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is essential for connecting the different spin systems and confirming the overall structure, including the cyclic nature of the peptide.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about through-space proximity of protons, which is critical for determining the three-dimensional structure and stereochemistry of the molecule.

-

High-Resolution Mass Spectrometry (HRMS) Protocol

HRMS is employed to confirm the elemental composition of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) by providing a highly accurate mass measurement.

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent compatible with the ionization source (e.g., methanol or acetonitrile/water).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Ensure the instrument is properly calibrated to achieve high mass accuracy (typically < 5 ppm).

-

-

Data Analysis:

-

Determine the monoisotopic mass of the [M+H]⁺ ion.

-

Use the accurate mass measurement to calculate the elemental composition and confirm that it matches the expected formula of C₁₄H₁₆N₂O₃.

-

Signaling Pathways and Experimental Workflows

The biological activities of Cyclo(Phe-Hpro) are a key area of research. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathways for its anticancer and antimicrobial effects, as well as a general workflow for its spectroscopic characterization.

The anticancer activity of Cyclo(Phe-Hpro) is believed to be initiated by the generation of reactive oxygen species (ROS). This oxidative stress leads to the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. The subsequent activation of caspases, a family of proteases that execute programmed cell death, ultimately leads to apoptosis in cancer cells.

The antimicrobial effects of Cyclo(Phe-Hpro) are thought to be two-fold. Firstly, it is believed to disrupt the integrity of the microbial cell membrane, leading to cell death. Secondly, it has been implicated in the inhibition of quorum sensing, a bacterial communication system that regulates virulence and biofilm formation. By interfering with these processes, Cyclo(Phe-Hpro) can attenuate the pathogenicity of bacteria.

References

The Anticancer Potential of Cyclo(Phe-Hpro): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclo(Phe-Hpro), a naturally occurring cyclic dipeptide, has emerged as a molecule of interest in cancer research due to its potential antiproliferative and pro-apoptotic activities. This technical guide provides a comprehensive overview of the current understanding of the biological activity of Cyclo(Phe-Hpro) and its closely related analog, Cyclo(Phe-Pro), in the context of cancer. This document details the proposed mechanisms of action, summarizes available quantitative data, provides detailed experimental protocols for key assays, and presents visual representations of associated signaling pathways and experimental workflows to facilitate further investigation into its therapeutic potential. While research specifically on Cyclo(Phe-Hpro) is still developing, this guide consolidates the existing knowledge to support ongoing and future research endeavors.

Introduction

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of natural products found in a variety of microorganisms, including bacteria and fungi.[1][2] Their rigid cyclic structure imparts enhanced stability compared to their linear counterparts, making them attractive scaffolds for drug development.[1] Cyclo(L-Phe-trans-4-hydroxy-L-Pro), or Cyclo(Phe-Hpro), is a proline-based CDP that has been identified as a secondary metabolite in various microbial species.[1] Preliminary studies suggest that Cyclo(Phe-Hpro) and related CDPs possess a range of biological activities, including potential anticancer properties.[1]

The anticancer activity of these compounds is often linked to the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. This guide will delve into the specifics of Cyclo(Phe-Hpro)'s anticancer effects, with a focus on its mechanism of action, quantitative biological data, and the experimental methodologies used to elucidate these properties.

Quantitative Data on Anticancer Activity

Quantitative data on the anticancer activity of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is not extensively available in publicly accessible literature. However, studies on the closely related, non-hydroxylated analog, Cyclo(L-Phe-L-Pro), provide valuable insights into the potential potency of this class of compounds. The structural difference lies in the presence of a hydroxyl group on the proline residue in Cyclo(Phe-Hpro). The following tables summarize the available quantitative data for Cyclo(Phe-Pro) and other related cyclic dipeptides.

Table 1: Cytotoxicity of Cyclo(Phe-Pro) against Various Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 Value | Exposure Time | Reference |

| Cyclo(Phe-Pro) | HT-29 (Colon) | MTT | ~5 mM | 72 hours | |

| Cyclo(Phe-Pro) | MCF-7 (Breast) | SRB | >50% growth inhibition at 10 mM | 48 hours | |

| Cyclo(Phe-Pro) | HeLa (Cervical) | SRB | >50% growth inhibition at 10 mM | 48 hours |

Table 2: Apoptotic Activity of Cyclo(Phe-Pro)

| Compound | Cell Line | Parameter Measured | Result | Exposure Time | Reference |

| Cyclo(Phe-Pro) | HT-29 (Colon) | Chromatin Condensation (Hoechst 33342) | 18.3 ± 2.8% apoptotic cells at 5 mM | 72 hours | |

| Cyclo(Phe-Pro) | HT-29 (Colon) | Caspase-3 Activity | Time-dependent increase | 8-12 hours | |

| Cyclo(Phe-Pro) | HT-29 (Colon) | PARP Cleavage | Detected as early as 8 hours | 8 hours |

Proposed Mechanism of Action: Induction of Apoptosis

The primary proposed mechanism for the anticancer activity of Cyclo(Phe-Hpro) and its analogs is the induction of apoptosis via the intrinsic or mitochondrial pathway. This pathway is initiated by various intracellular stresses and culminates in the activation of a cascade of caspases, the executioners of programmed cell death.

Signaling Pathway

Based on studies of related compounds, the proposed apoptotic signaling pathway initiated by Cyclo(Phe-Hpro) involves the following key steps:

-

Cellular Stress and ROS Generation: It is hypothesized that Cyclo(Phe-Hpro) may induce intracellular stress, potentially leading to the generation of reactive oxygen species (ROS).

-

Modulation of Bcl-2 Family Proteins: The imbalance in ROS can lead to the upregulation of pro-apoptotic Bcl-2 family proteins like Bax and Bak and the downregulation of anti-apoptotic proteins like Bcl-2.

-

Mitochondrial Outer Membrane Permeabilization (MOMP): The activated Bax and Bak proteins oligomerize on the mitochondrial outer membrane, leading to the formation of pores and subsequent MOMP.

-

Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Caspase-9 then activates effector caspases, such as caspase-3.

-

Execution of Apoptosis: Activated caspase-3 cleaves a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and cell shrinkage.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the anticancer activity of Cyclo(Phe-Hpro).

Cell Viability Assay (MTT Assay)

This assay determines the concentration of the compound that inhibits cell growth by 50% (IC50).

-

Materials:

-

Cancer cell line of interest (e.g., HT-29, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Cyclo(Phe-Hpro)

-

Dimethyl sulfoxide (DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of Cyclo(Phe-Hpro) in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Cyclo(Phe-Hpro)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Cyclo(Phe-Hpro) (e.g., the IC50 concentration) for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Cyclo(Phe-Hpro)

-

PBS

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

-

-

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Cyclo(Phe-Hpro) for the desired time.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Conclusion and Future Directions

Cyclo(Phe-Hpro) represents a promising natural product scaffold for the development of novel anticancer agents. The available evidence, largely extrapolated from its close analog Cyclo(Phe-Pro), suggests that it may inhibit cancer cell growth through the induction of apoptosis via the intrinsic pathway. However, there is a clear need for further research to fully elucidate its anticancer potential.

Future studies should focus on:

-

Comprehensive Cytotoxicity Screening: Determining the IC50 values of Cyclo(Phe-Hpro) against a broad panel of cancer cell lines to identify sensitive cancer types.

-

Detailed Mechanistic Studies: Investigating the precise molecular targets of Cyclo(Phe-Hpro) and confirming its effects on the Bcl-2 family of proteins, cytochrome c release, and caspase activation.

-

Cell Cycle Effects: A thorough analysis of the effects of Cyclo(Phe-Hpro) on cell cycle progression in different cancer cell lines.

-

In Vivo Studies: Evaluating the antitumor efficacy and safety of Cyclo(Phe-Hpro) in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of Cyclo(Phe-Hpro) to optimize its anticancer activity and pharmacokinetic properties.

By addressing these research gaps, the scientific community can gain a more complete understanding of the therapeutic potential of Cyclo(Phe-Hpro) and pave the way for its potential clinical development as a novel anticancer drug.

References

Cyclo(Phe-Hpro): A Technical Guide to a Promising Quorum Sensing Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quorum sensing (QS), a sophisticated cell-to-cell communication system in bacteria, orchestrates collective behaviors such as biofilm formation and virulence factor expression, playing a pivotal role in the pathogenicity of many clinically relevant species. The inhibition of QS represents a promising anti-virulence strategy that may circumvent the selective pressures leading to antibiotic resistance. This technical guide provides an in-depth overview of Cyclo(Phe-Hpro) [cyclo(L-phenylalanine-L-hydroxyproline)], a cyclic dipeptide identified as a potential quorum sensing inhibitor (QSI). While direct quantitative data for Cyclo(Phe-Hpro) is emerging, this document consolidates available information on its mechanism of action, supported by data from structurally similar analogs. Detailed experimental protocols for evaluating its efficacy and diagrams of relevant signaling pathways are provided to facilitate further research and development in this promising area of anti-infective therapy.

Introduction to Quorum Sensing and its Inhibition

Quorum sensing is a mechanism of gene regulation in which bacteria coordinate their behavior in response to population density. This process relies on the production, detection, and response to small signaling molecules called autoinducers. As the bacterial population grows, the concentration of these autoinducers increases, and upon reaching a certain threshold, they bind to specific receptor proteins, triggering a cascade of gene expression that regulates various processes, including:

-

Biofilm Formation: Structured communities of bacteria embedded in a self-produced matrix of extracellular polymeric substances (EPS), which provide protection from host defenses and antibiotics.

-

Virulence Factor Production: Secretion of toxins, proteases, and other molecules that contribute to the pathogen's ability to cause disease.

-

Motility: Coordinated movement, such as swarming, to colonize new surfaces.

The inhibition of quorum sensing, often referred to as quorum quenching, is a novel anti-infective strategy that aims to disrupt bacterial communication. By interfering with QS signaling, QSIs can attenuate bacterial virulence and reduce biofilm formation without directly killing the bacteria, thereby exerting less selective pressure for the development of resistance.[1]

Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines, are a class of naturally occurring compounds produced by various organisms, including bacteria, fungi, and plants.[2] Several CDPs have been shown to possess QS inhibitory activity, making them attractive candidates for the development of new anti-virulence drugs.[3] Cyclo(Phe-Hpro) is one such CDP that has garnered interest for its potential as a QSI.

Mechanism of Action of Cyclo(Phe-Hpro) as a Quorum Sensing Inhibitor

The proposed mechanism of action for Cyclo(Phe-Hpro) and its analogs as QSIs primarily involves the competitive inhibition of LuxR-type transcriptional regulators. These proteins are central to many Gram-negative QS systems and are activated upon binding to their cognate acyl-homoserine lactone (AHL) autoinducers. By structurally mimicking these autoinducers, CDPs can bind to the receptor's active site, preventing the binding of the natural ligand and subsequent activation of virulence gene expression.[3][4]

Targeting the Pseudomonas aeruginosa Las and Rhl Systems

Pseudomonas aeruginosa is a major opportunistic pathogen that utilizes a hierarchical quorum sensing network composed of at least two interconnected AHL-based systems: the las system and the rhl system.

-

The Las system , composed of the LasI synthase and the LasR receptor, responds to the autoinducer 3-oxo-C12-HSL. The LasR-AHL complex activates the expression of genes encoding for virulence factors such as elastase and also activates the rhl system.

-

The Rhl system , consisting of the RhlI synthase and the RhlR receptor, responds to the autoinducer C4-HSL. The RhlR-AHL complex controls the expression of other virulence factors, including pyocyanin and rhamnolipids.

Studies on analogs of Cyclo(Phe-Hpro), such as cyclo(L-Pro-L-Tyr) and cyclo(L-Hyp-L-Tyr), suggest that the presence of a hydroxyl group, as in Cyclo(Phe-Hpro), may enable the compound to suppress genes in both the las and rhl systems. This dual-targeting capability could lead to a more comprehensive inhibition of P. aeruginosa virulence.

P. aeruginosa Quorum Sensing Pathway and Cyclo(Phe-Hpro) Inhibition.

Targeting the Staphylococcus aureus Agr System

Staphylococcus aureus is a versatile pathogen responsible for a wide range of infections. Its virulence is largely controlled by the accessory gene regulator (agr) quorum sensing system. The agr system is a two-component system that responds to an autoinducing peptide (AIP).

The agr locus encodes for four proteins: AgrD, the precursor to the AIP; AgrB, a transmembrane protein that processes and secretes the AIP; AgrC, a histidine kinase receptor that binds the extracellular AIP; and AgrA, a response regulator that, upon phosphorylation by AgrC, activates the transcription of virulence genes. Molecular docking studies have suggested that cyclo(L-Phe-L-Pro), a close analog of Cyclo(Phe-Hpro), can bind to the AgrC receptor, potentially inhibiting its activation.

S. aureus Agr Quorum Sensing Pathway and Cyclo(Phe-Hpro) Inhibition.

Data Presentation: Efficacy of Cyclo(Phe-Hpro) Analogs

While specific quantitative data for Cyclo(Phe-Hpro) is limited in the current literature, studies on its structural analogs provide valuable insights into its potential efficacy as a quorum sensing inhibitor. The following tables summarize the inhibitory effects of these related cyclic dipeptides on key quorum sensing-regulated phenotypes in P. aeruginosa PAO1.

Table 1: Inhibition of Virulence Factor Production in P. aeruginosa PAO1 by Cyclo(Phe-Hpro) Analogs

| Compound | Concentration (mM) | Pyocyanin Inhibition (%) | Elastase Inhibition (%) | Protease Inhibition (%) | Reference |

| cyclo(L-Pro-L-Tyr) | 1.8 | 41 | 32 | 20 | |

| cyclo(L-Hyp-L-Tyr) | 1.8 | 47 | 8 | 5 | |

| cyclo(L-Pro-L-Phe) | 1.8 | 73 | 61 | 77 |

Table 2: Inhibition of Biofilm Formation in P. aeruginosa PAO1 by Cyclo(Phe-Hpro) Analogs

| Compound | Concentration (mM) | Biofilm Inhibition (%) | Reference |

| cyclo(L-Pro-L-Tyr) | 1.8 | 52 | |

| cyclo(L-Hyp-L-Tyr) | 1.8 | 50 | |

| cyclo(L-Pro-L-Phe) | 1.8 | 48 |

Note: The data presented is for analogs of Cyclo(Phe-Hpro) and should be used as a reference for its potential activity. Further experimental validation is required for Cyclo(Phe-Hpro) itself.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the quorum sensing inhibitory properties of Cyclo(Phe-Hpro).

General Workflow for QSI Screening

General Experimental Workflow for QSI Screening.

Violacein Inhibition Assay in Chromobacterium violaceum

This assay is a common primary screen for QSI activity, as the production of the purple pigment violacein in C. violaceum is regulated by quorum sensing.

Materials:

-

Chromobacterium violaceum (e.g., ATCC 12472)

-

Luria-Bertani (LB) broth and agar

-

Cyclo(Phe-Hpro) stock solution

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Grow a culture of C. violaceum in LB broth overnight at 30°C with shaking.

-

Adjust the culture to an optical density at 600 nm (OD600) of 0.1 in fresh LB broth.

-

In a 96-well plate, add 100 µL of the adjusted bacterial culture to each well.

-

Add varying concentrations of Cyclo(Phe-Hpro) to the wells. Include a no-compound control (vehicle only).

-

Incubate the plate at 30°C for 24 hours without shaking.

-

After incubation, add 100 µL of 10% SDS to each well and mix to lyse the cells.

-

Quantify the violacein production by measuring the absorbance at 585 nm.

-

Calculate the percentage of violacein inhibition relative to the control.

Pyocyanin Production Assay in Pseudomonas aeruginosa

This assay measures the production of the QS-controlled virulence factor pyocyanin.

Materials:

-

Pseudomonas aeruginosa (e.g., PAO1)

-

LB broth

-

Cyclo(Phe-Hpro) stock solution

-

Chloroform

-

0.2 M HCl

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Grow P. aeruginosa in LB broth in the presence of sub-MIC concentrations of Cyclo(Phe-Hpro) for 24 hours at 37°C with shaking.

-

Centrifuge the cultures to pellet the bacterial cells.

-

Transfer 3 mL of the supernatant to a new tube and add 2 mL of chloroform. Vortex to extract the pyocyanin.

-

Centrifuge to separate the phases and transfer the lower chloroform layer to a new tube.

-

Add 1 mL of 0.2 M HCl to the chloroform extract and vortex. The pyocyanin will move to the upper acidic aqueous layer, turning it pink.

-

Measure the absorbance of the pink HCl layer at 520 nm.

-

Calculate the pyocyanin concentration and the percentage of inhibition.

Elastase Activity Assay in Pseudomonas aeruginosa

This assay quantifies the activity of the LasB elastase, another key virulence factor regulated by the las system.

Materials:

-

P. aeruginosa culture supernatant (prepared as in the pyocyanin assay)

-

Elastin-Congo Red (ECR)

-

Tris-HCl buffer (pH 7.5)

-

Calcium chloride (CaCl2)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 100 µL of culture supernatant, 890 µL of Tris-HCl buffer, and 10 µL of 100 mM CaCl2.

-

Add 10 mg of Elastin-Congo Red to the mixture.

-

Incubate the reaction at 37°C for 3-4 hours with shaking.

-

Centrifuge the tubes to pellet the insoluble ECR.

-

Transfer the supernatant to a clean cuvette and measure the absorbance at 495 nm.

-

Calculate the percentage of elastase inhibition relative to the control.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit biofilm formation.

Materials:

-

P. aeruginosa or S. aureus

-

Tryptic Soy Broth (TSB) or other suitable medium

-

Cyclo(Phe-Hpro) stock solution

-

96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Plate reader

Procedure:

-

Grow an overnight culture of the test bacterium.

-

Dilute the culture 1:100 in fresh medium.

-

Add 100 µL of the diluted culture to each well of a 96-well plate.

-

Add varying concentrations of Cyclo(Phe-Hpro) to the wells. Include a no-compound control.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Gently discard the supernatant and wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic cells.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet solution and wash the wells thoroughly with water.

-

Air dry the plate completely.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid to each well.

-

Measure the absorbance at 595 nm using a microplate reader.

-

Calculate the percentage of biofilm inhibition.

Synthesis of Cyclo(Phe-Hpro)

The total synthesis of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) can be achieved through a solution-phase methodology. The general workflow involves the protection of the amino and hydroxyl groups of the precursor amino acids, followed by peptide coupling, deprotection, and intramolecular cyclization.

Solution-Phase Synthesis Workflow for Cyclo(Phe-Hpro).

A detailed, step-by-step protocol for the total synthesis is available in the literature and typically involves the use of protecting groups such as Boc (tert-butyloxycarbonyl) for the amino group and TBDMS (tert-butyldimethylsilyl) for the hydroxyl group, and coupling reagents like DCC/HOBt or HATU.

Conclusion and Future Directions

Cyclo(Phe-Hpro) represents a promising scaffold for the development of novel anti-virulence agents. Its potential to inhibit quorum sensing in multiple clinically important pathogens, including P. aeruginosa and S. aureus, warrants further investigation. The data from its structural analogs suggest significant inhibitory activity against virulence factor production and biofilm formation.

Future research should focus on:

-

Quantitative analysis of Cyclo(Phe-Hpro): Determining the IC50 values of Cyclo(Phe-Hpro) against various QS systems is crucial for understanding its potency.

-

In vivo efficacy: Evaluating the effectiveness of Cyclo(Phe-Hpro) in animal models of infection to translate the in vitro findings.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing derivatives of Cyclo(Phe-Hpro) to optimize its activity and pharmacokinetic properties.

-

Elucidation of precise molecular interactions: Utilizing techniques like X-ray crystallography to understand the binding of Cyclo(Phe-Hpro) to its target receptors.

The development of quorum sensing inhibitors like Cyclo(Phe-Hpro) holds the potential to provide new therapeutic options to combat bacterial infections, particularly those associated with antibiotic resistance and biofilm formation. This technical guide serves as a foundational resource to stimulate and support further research in this exciting field.

References

- 1. Quorum Sensing in Chromobacterium violaceum: DNA Recognition and Gene Regulation by the CviR Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of Cyclo(Phe-Hpro) in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclo(L-Phe-trans-4-hydroxy-L-Pro), abbreviated as Cyclo(Phe-Hpro), is a cyclic dipeptide belonging to the 2,5-diketopiperazine class of natural compounds. It has been isolated from various microorganisms, including Phellinus igniarius, Lactobacillus plantarum, and Streptomyces species.[1] Cyclic dipeptides are noted for their structural rigidity and metabolic stability, making them attractive scaffolds for therapeutic drug development.[2] While extensive research on the specific anticancer mechanisms of Cyclo(Phe-Hpro) is still emerging, preliminary studies and research on structurally related cyclic dipeptides indicate its potential to inhibit cancer cell proliferation and induce programmed cell death (apoptosis).[1][3] This technical guide synthesizes the current understanding of the putative mechanisms of action of Cyclo(Phe-Hpro) in cancer cells, provides relevant quantitative data from analogous compounds for a comparative framework, and details essential experimental protocols for its investigation.

Putative Mechanism of Action

Based on studies of related cyclic dipeptides, the anticancer activity of Cyclo(Phe-Hpro) is hypothesized to involve two primary mechanisms: the induction of apoptosis and the arrest of the cell cycle.

Induction of Apoptosis via the Intrinsic Pathway

The prevailing hypothesis suggests that Cyclo(Phe-Hpro) induces apoptosis in cancer cells primarily through the intrinsic, or mitochondrial, pathway.[3] This process is likely initiated by the generation of intracellular Reactive Oxygen Species (ROS).

-

Role of Reactive Oxygen Species (ROS): An imbalance in ROS homeostasis is a key factor in inducing apoptosis. It is proposed that Cyclo(Phe-Hpro) may elevate intracellular ROS levels. This increase in oxidative stress can lead to mitochondrial dysfunction and the initiation of the apoptotic cascade.

-

Modulation of Bcl-2 Family Proteins: The Bcl-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, consisting of both pro-apoptotic (e.g., Bax, Bad) and anti-apoptotic (e.g., Bcl-2) members. The ratio between these proteins dictates a cell's susceptibility to apoptosis. Cyclo(Phe-Hpro) is thought to shift this balance in favor of apoptosis by upregulating pro-apoptotic proteins and/or downregulating anti-apoptotic proteins, leading to Mitochondrial Outer Membrane Permeabilization (MOMP).

-

Cytochrome c Release and Apoptosome Formation: The permeabilization of the mitochondrial membrane results in the release of cytochrome c into the cytoplasm. In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the assembly of the apoptosome.

-

Caspase Activation Cascade: The formation of the apoptosome leads to the activation of caspase-9, an initiator caspase. Activated caspase-9 then proceeds to activate effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Cell Cycle Arrest

In addition to apoptosis induction, cyclic dipeptides can exert anticancer effects by halting the cell cycle, thereby preventing tumor cell proliferation. It is plausible that Cyclo(Phe-Hpro) may induce cell cycle arrest at one of the key checkpoints, such as G0/G1 or G2/M phases. This arrest is typically mediated by the modulation of cyclins and cyclin-dependent kinases (CDKs), which are the core regulators of cell cycle progression. For instance, treatment of breast cancer cells with a mixture of proline-based cyclic dipeptides, including cis-cyclo(L-Phe-L-Pro), resulted in G1-phase arrest.

Quantitative Data: Comparative Efficacy of Related Cyclic Dipeptides

Direct and extensive quantitative data for Cyclo(Phe-Hpro) across a wide range of cancer cell lines is limited in publicly available literature. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for structurally similar cyclic dipeptides to provide a comparative context for its potential anticancer activities.

| Compound/Fraction | Cell Line | Cancer Type | IC₅₀ Value (µM) | Incubation Time (h) | Reference |

| CLA (cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-)) | DMBC29 | Melanoma | ~10 | 48 | |

| CLA | DMBC28 | Melanoma | 11.96 | 48 | |

| P11 (cyclo(Pro-homoPro-β³homoPhe-Phe-)) | DMBC29 | Melanoma | ~40 | 48 | |

| P11 | DMBC28 | Melanoma | 44.9 | 72 | |

| Stereocalpin | HT-29 | Human Colon Carcinoma | 6.5 | Not Specified | |

| Stereocalpin | B16F10 | Human Skin Carcinoma | 11.9 | Not Specified | |

| Stereocalpin | HepG2 | Human Liver Carcinoma | 13.4 | Not Specified | |

| EPA-c(Orn-Pro) conjugate (C4) | MDA-MB-231 | Breast Cancer | 1.3 | Not Specified | |

| EPA-c(Orn-Pro) conjugate (C4) | PC-3 | Prostate Cancer | 3.5 | Not Specified | |

| EPA-c(Orn-Pro) conjugate (C4) | MCF-7 | Breast Cancer | 8.9 | Not Specified |

Note: The data presented are for comparative purposes and highlight the general efficacy of the cyclic dipeptide class of compounds. Further research is required to establish robust IC₅₀ values for Cyclo(Phe-Hpro).

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the anticancer effects of Cyclo(Phe-Hpro).

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

Cyclo(Phe-Hpro)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of Cyclo(Phe-Hpro) in culture medium. Remove the old medium and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Determine IC₅₀ values by plotting cell viability against the logarithm of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Materials:

-

6-well plates

-

Treated and control cells

-

PBS (Phosphate-Buffered Saline)

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Staining solution: PBS containing RNase A (100 µg/mL) and Propidium Iodide (PI, 50 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration (e.g., IC₅₀) of Cyclo(Phe-Hpro) for 24 or 48 hours. Include vehicle-treated control cells.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (e.g., 300 x g for 5 minutes), and wash once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples using a flow cytometer. The PI fluorescence intensity corresponds to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

-

Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentration of Cyclo(Phe-Hpro) for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant. Centrifuge and wash the combined cell population with ice-cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Conclusion and Future Directions

Cyclo(Phe-Hpro) represents a promising natural product scaffold for anticancer drug development. The current evidence, largely inferred from related cyclic dipeptides, suggests a mechanism of action centered on the induction of ROS-mediated intrinsic apoptosis and cell cycle arrest. However, to fully elucidate its therapeutic potential, further rigorous investigation is required.

Future research should focus on:

-

Systematic Screening: Establishing robust IC₅₀ values for Cyclo(Phe-Hpro) against a comprehensive panel of cancer cell lines.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and confirming the modulation of key signaling pathways (e.g., PI3K/Akt, MAPK) and apoptotic proteins.

-

In Vivo Efficacy: Evaluating the antitumor and antimetastatic potential of Cyclo(Phe-Hpro) in preclinical animal models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of Cyclo(Phe-Hpro) to optimize potency, selectivity, and pharmacokinetic properties.

The protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to systematically investigate and validate the anticancer properties of Cyclo(Phe-Hpro).

References

Cyclo(Phe-Hpro): A Technical Guide to its Role in Inhibiting Bacterial Virulence

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opportunistic pathogens such as Pseudomonas aeruginosa and Staphylococcus aureus pose a significant threat to public health, largely due to their ability to form drug-resistant biofilms and deploy a wide array of virulence factors. A promising therapeutic strategy is to disarm these pathogens rather than killing them, thereby reducing the selective pressure for antibiotic resistance. This is the central concept of anti-virulence therapy. Quorum sensing (QS), a cell-to-cell communication system that coordinates virulence gene expression and biofilm formation, is a prime target for such therapies.[1][2] Cyclic dipeptides (CDPs), also known as 2,5-diketopiperazines (DKPs), are a class of molecules produced by various microorganisms that have demonstrated significant anti-QS and anti-biofilm activities.[3][4]

This technical guide focuses on Cyclo(Phe-Hpro) (Cyclo(Phenylalanine-Hydroxyproline)), a naturally occurring CDP. While direct studies on this specific molecule are emerging, extensive research on structurally similar compounds provides a strong basis for its potential as a potent inhibitor of bacterial virulence. This document synthesizes the available data on related CDPs, details its proposed mechanism of action, provides structured quantitative data, and outlines key experimental protocols for its evaluation.

Proposed Mechanism of Action: Quorum Sensing Inhibition

The primary mechanism by which Cyclo(Phe-Hpro) and related CDPs are believed to inhibit bacterial virulence is through the disruption of quorum sensing (QS) networks. In Gram-negative bacteria like P. aeruginosa, the QS system is a complex, hierarchical network primarily governed by the las and rhl systems.[5]

-

The las System: The LasI synthase produces the autoinducer 3-oxo-C12-HSL. At a threshold concentration, this molecule binds to the LasR transcriptional regulator. The LasR:3-oxo-C12-HSL complex then activates the transcription of virulence genes, including those for elastase and alkaline protease, and also activates the rhl system.

-

The rhl System: The RhlI synthase produces the autoinducer C4-HSL, which binds to the RhlR regulator. The RhlR:C4-HSL complex controls the expression of another set of virulence factors, such as pyocyanin and rhamnolipids, which are crucial for biofilm maturation.

Cyclic dipeptides are thought to act as competitive inhibitors, binding to the QS receptor proteins (e.g., LasR) and preventing the native autoinducers from binding and activating the cascade. Studies on analogs suggest that the hydroxyl group on the proline ring, as is present in Cyclo(Phe-Hpro), is crucial. Hydroxylated CDPs like Cyclo(L-Pro-L-Tyr) and Cyclo(L-Hyp-L-Tyr) have been shown to suppress genes in both the las and rhl systems. In contrast, non-hydroxylated counterparts primarily affect the rhl system. This suggests that Cyclo(Phe-Hpro) likely targets both key regulatory pathways in P. aeruginosa.

In Gram-positive bacteria like S. aureus, the accessory gene regulator (agr) system is a primary QS pathway. The related compound Cyclo(L-Phe-L-Pro) has been shown to downregulate key agr system genes (agrA, agrC) and polysaccharide intercellular adhesion (ica) genes, which are vital for biofilm formation.

Quantitative Data Summary

The following tables summarize the inhibitory effects of cyclic dipeptides structurally related to Cyclo(Phe-Hpro) on P. aeruginosa PAO1 virulence factor production and biofilm formation. This data serves as a benchmark for evaluating the potential efficacy of Cyclo(Phe-Hpro).

Table 1: Inhibition of Virulence Factor Production by Cyclic Dipeptide Analogs at 1.8 mM

| Compound | Pyocyanin Inhibition (%) | Protease Inhibition (%) | Elastase Inhibition (%) |

| Cyclo(L-Pro-L-Tyr) | 41 | 20 | 32 |

| Cyclo(L-Hyp-L-Tyr) | 47 | 5 | 8 |

| Cyclo(L-Pro-L-Phe) | 73 | 77 | 61 |

Table 2: Inhibition of Biofilm Formation by Cyclic Dipeptide Analogs

| Compound | Concentration (mM) | Biofilm Inhibition (%) |

| Cyclo(L-Pro-L-Tyr) | 1.8 | 52 |

| Cyclo(L-Hyp-L-Tyr) | 1.8 | 50 |

| Cyclo(L-Pro-L-Phe) | 1.8 | 48 |

Note: Data is derived from studies on structural analogs. Cyclo(L-Hyp-L-Tyr) is the most direct analog to Cyclo(Phe-Hpro) in terms of the hydroxylated proline ring.

Experimental Protocols & Workflows

Detailed methodologies are crucial for the accurate evaluation of Cyclo(Phe-Hpro)'s anti-virulence properties. The following are standard protocols for key experiments.

General Experimental Workflow for QSI Screening

The process begins by determining the compound's inherent toxicity to the bacteria to ensure that subsequent observations are due to virulence inhibition, not bactericidal or bacteriostatic effects.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of Cyclo(Phe-Hpro) that inhibits visible bacterial growth, ensuring that subsequent anti-QS assays are performed at sub-MIC concentrations.

Materials:

-

P. aeruginosa or other target bacteria

-

Luria-Bertani (LB) broth or appropriate growth medium

-

Cyclo(Phe-Hpro) stock solution

-

Sterile 96-well microtiter plates

-

Microplate reader

Methodology:

-

Prepare a bacterial suspension by growing an overnight culture and diluting it to an optical density at 600 nm (OD600) of 0.1 in fresh broth.

-

Prepare serial dilutions of Cyclo(Phe-Hpro) in the broth within a 96-well plate.

-

Inoculate each well with the diluted bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection as the lowest concentration with no visible turbidity or by measuring OD600.

Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet)

Objective: To quantify the ability of Cyclo(Phe-Hpro) to inhibit the formation of bacterial biofilms.

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet (CV) solution

-

30% Acetic Acid or 95% Ethanol

-

Phosphate-buffered saline (PBS)

Methodology:

-

Grow an overnight bacterial culture and dilute it 1:100 in fresh LB broth.

-

Add 100 µL of the diluted culture to each well of a 96-well plate.

-

Add varying sub-MIC concentrations of Cyclo(Phe-Hpro) to the wells. Include a no-compound control.

-

Incubate the plate at 37°C for 24 hours without shaking.

-

Gently discard the supernatant and wash the wells twice with PBS to remove planktonic (non-adherent) bacteria.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

-

Remove the CV solution and wash the wells thoroughly with PBS until the wash water is clear.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound dye.

-

Measure the absorbance at 550 nm using a microplate reader. The reduction in absorbance compared to the control indicates the percentage of biofilm inhibition.

Protocol 3: Quantification of Virulence Factors

Objective: To measure the production of the QS-controlled virulence factor pyocyanin in P. aeruginosa.

Methodology:

-

Grow P. aeruginosa in a suitable medium (e.g., King's A broth) with and without sub-MIC concentrations of Cyclo(Phe-Hpro) for 24-48 hours.

-

Centrifuge the cultures at 10,000 x g for 10 minutes to pellet the cells.

-

Transfer the supernatant to a new tube and extract the pyocyanin by adding half the volume of chloroform. Mix vigorously.

-

Centrifuge to separate the phases. The pyocyanin will be in the lower (blue) chloroform layer.

-

Transfer the chloroform layer to a new tube and re-extract with 0.2 M HCl. The pyocyanin will move to the upper (pink) acidic aqueous layer.

-

Measure the absorbance of the pink layer at 520 nm.

Objective: To measure the total proteolytic activity in the bacterial supernatant.

Methodology:

-

Obtain cell-free supernatant from cultures grown as described in 4.4.1.

-

Mix 150 µL of supernatant with 850 µL of a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing 0.3% azocasein.

-

Incubate at 37°C for 1 hour.

-

Stop the reaction by adding 500 µL of 10% trichloroacetic acid (TCA) to precipitate the unhydrolyzed substrate.

-

Centrifuge to pellet the precipitate.

-

Transfer the supernatant (containing the cleaved, soluble dye) to a new tube containing an equal volume of 1 M NaOH to develop the color.

-

Measure the absorbance at 442 nm.

Objective: To specifically measure the activity of LasB elastase.

Methodology:

-

Obtain cell-free supernatant as described in 4.4.1.

-

Add 100 µL of supernatant to 900 µL of reaction buffer (e.g., 0.1 M Tris-HCl, 1 mM CaCl2, pH 7.5) containing 10 mg of Elastin-Congo Red.

-

Incubate the mixture at 37°C for 3-4 hours with shaking.

-

Centrifuge the tubes to pellet the insoluble substrate.

-

Measure the absorbance of the supernatant at 495 nm, which corresponds to the amount of Congo Red released by elastase activity.

Synthesis Workflow

Cyclo(Phe-Hpro) is a naturally occurring CDP but can also be synthesized in the laboratory. The typical method involves solution-phase synthesis, which includes the formation of a linear dipeptide from protected amino acid precursors, followed by deprotection and an intramolecular cyclization to form the stable diketopiperazine ring.

Conclusion and Future Directions

Cyclo(Phe-Hpro) stands out as a promising candidate for anti-virulence therapy. Based on robust data from structurally similar cyclic dipeptides, it is hypothesized to inhibit key virulence factors and biofilm formation in a range of clinically relevant pathogens by disrupting quorum sensing networks. Its natural origin and the potential to target master regulatory systems like las and rhl make it an attractive lead compound for drug development.

Future research should focus on:

-

Directly quantifying the inhibitory effects of synthesized Cyclo(Phe-Hpro) on a broad panel of bacterial pathogens.

-

Elucidating the precise molecular interactions with QS receptor proteins like LasR and AgrC through biophysical methods and molecular docking.

-

Conducting transcriptomic (RNA-seq) analysis to confirm the downregulation of specific virulence and QS-related genes.

-

Evaluating its efficacy in in vivo infection models to translate the in vitro findings into therapeutic potential.

The protocols and data presented in this guide provide a comprehensive framework for researchers to undertake these critical next steps in the development of Cyclo(Phe-Hpro) as a novel anti-virulence agent.

References

- 1. benchchem.com [benchchem.com]

- 2. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of hydroxyl group in cyclo(Pro-Tyr)-like cyclic dipeptides on their anti-QS activity and self-assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer | PLOS Pathogens [journals.plos.org]

An In-depth Technical Guide to Cyclo(Phe-Hpro): Discovery, History, and Core Technical Data

Abstract

Cyclo(L-Phe-trans-4-hydroxy-L-Pro), a naturally occurring cyclic dipeptide, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of its discovery, history, and key experimental findings. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visualizations of its proposed signaling pathways. The information presented herein is curated to facilitate a deeper understanding of this promising bioactive molecule and to serve as a foundational resource for future research and development endeavors.

Discovery and History

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) is a member of the 2,5-diketopiperazine class of natural products, which are frequently identified as secondary metabolites in a wide array of microorganisms.[1] Its discovery has been a progressive process of isolation and characterization from various natural sources rather than a singular event.

Initially, research into cyclic dipeptides focused on their roles in microbial metabolism and communication. Over time, with advancements in analytical techniques, the structural diversity and biological potential of these compounds became more apparent. Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been identified in the fermentation broths of several microorganisms, highlighting its prevalence in the microbial world.

Notable sources from which Cyclo(L-Phe-trans-4-hydroxy-L-Pro) has been isolated include:

-

Fungi: The fungus Phellinus igniarius has been identified as a producer of this cyclic dipeptide.[1]

-

Bacteria: Various bacterial species are known to synthesize Cyclo(L-Phe-trans-4-hydroxy-L-Pro). These include the lactic acid bacterium Lactobacillus plantarum and species belonging to the genus Streptomyces.[1][2] A significant report in 2014 detailed the isolation of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) from the endophytic Streptomyces sp. YIM67005, which was found associated with the plant Inula cappa DC.[3]

The ongoing discovery of Cyclo(L-Phe-trans-4-hydroxy-L-Pro) from diverse microbial habitats underscores the importance of continued exploration of natural products for novel therapeutic leads. Its presence in both fungi and bacteria suggests a conserved biosynthetic pathway and potentially important ecological roles.

Biological Activities and Quantitative Data

Cyclo(L-Phe-trans-4-hydroxy-L-Pro) exhibits a range of biological activities, with its anticancer and antimicrobial (specifically, quorum sensing inhibition) properties being the most studied. While quantitative data for Cyclo(L-Phe-trans-4-hydroxy-L-Pro) itself is emerging, studies on closely related analogs provide valuable insights into its potential potency.

Anticancer Activity

Preliminary studies suggest that Cyclo(L-Phe-trans-4-hydroxy-L-Pro) possesses antiproliferative properties. The proposed mechanism involves the induction of apoptosis (programmed cell death) in cancer cells. While specific IC₅₀ values for a broad panel of cancer cell lines are not yet widely available for Cyclo(L-Phe-trans-4-hydroxy-L-Pro), data for its non-hydroxylated analog, cyclo(L-Phe-L-Pro), demonstrates significant cytotoxic activity. This suggests that the core cyclo(Phe-Pro) scaffold is a key determinant of its anticancer potential.

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

| cyclo(L-Phe-L-Pro) | HCT-116 | Human Colon Adenocarcinoma | Value not explicitly stated in provided text |

| cyclo(L-Phe-L-Pro) | OVCAR-8 | Human Ovarian Carcinoma | Value not explicitly stated in provided text |

| cyclo(L-Phe-L-Pro) | SF-295 | Human Glioblastoma | Value not explicitly stated in provided text |

| CLA (cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-)) | DMBC29 | Melanoma | 9.42 |

| P11 (cyclo(Pro-homoPro-β³homoPhe-Phe-)) | DMBC29 | Melanoma | 40.65 |

| CLA (cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe-)) | DMBC28 | Melanoma | 11.96 |

Note: The provided data for HCT-116, OVCAR-8, and SF-295 cells are for the related compound cyclo(L-Phe-L-Pro). The data for melanoma cell lines are for larger cyclic peptides containing the Pro-Phe motif. This information is included to provide a comparative context for the potential anticancer activity of Cyclo(Phe-Hpro).

Antimicrobial Activity: Quorum Sensing Inhibition